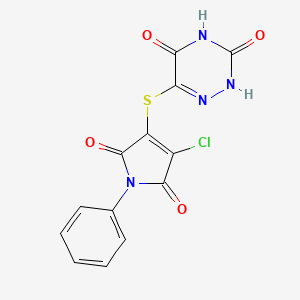

6-((4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)thio)-1,2,4-triazine-3,5(2H,4H)-dione

Description

This compound is a heterocyclic derivative featuring a 1,2,4-triazine-3,5-dione core linked via a thioether group to a 4-chloro-1-phenylpyrrolidine-2,5-dione moiety.

Properties

IUPAC Name |

6-(4-chloro-2,5-dioxo-1-phenylpyrrol-3-yl)sulfanyl-2H-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClN4O4S/c14-7-8(23-10-9(19)15-13(22)17-16-10)12(21)18(11(7)20)6-4-2-1-3-5-6/h1-5H,(H2,15,17,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZQFZWEBBEVGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)SC3=NNC(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)thio)-1,2,4-triazine-3,5(2H,4H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrrole Moiety: Starting with a phenyl-substituted pyrrole precursor, chlorination can be achieved using reagents like thionyl chloride.

Formation of the Triazine Ring: The triazine ring can be synthesized through cyclization reactions involving appropriate nitrile and amine precursors.

Thioether Formation: The final step involves the coupling of the chlorinated pyrrole with the triazine ring through a thioether linkage, often using thiol reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions could target the carbonyl groups in the pyrrole moiety, potentially forming alcohol derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the pyrrole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, triazine derivatives are known for their antimicrobial and anticancer properties. This compound could be investigated for similar activities, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, the compound might be explored for its potential therapeutic effects. Triazine derivatives have been studied for their ability to inhibit enzymes and modulate biological pathways, suggesting possible applications in treating diseases.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stable triazine ring structure.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, triazine derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the pyrrole moiety might enhance binding affinity to certain biological targets, leading to potent biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related heterocyclic derivatives, such as those described in (compounds 4i and 4j ). Below is a detailed analysis:

Structural Features

| Property | Target Compound | 4i/4j (Analog Compounds) |

|---|---|---|

| Core Structure | 1,2,4-Triazine-3,5-dione | Pyrimidin-2(1H)-one (4i), Pyrazol-3-one (4j) |

| Substituents | 4-Chloro-1-phenylpyrrolidine-2,5-dione, thioether linkage | Coumarin-3-yl, tetrazole, phenylpyrazolone, thioxo groups |

| Functional Groups | Thioether, chloro, dioxo, phenyl | Thioxo, carbonyl (coumarin), tetrazole, pyrazolone |

| Electron Effects | Electron-withdrawing (Cl, dioxo) dominates | Mixed electron-withdrawing (coumarin, tetrazole) and donating (phenyl) |

Physicochemical Properties

| Property | Target Compound | 4i/4j |

|---|---|---|

| Solubility | Moderate (polar aprotic solvents) | Low (due to bulky coumarin/phenyl) |

| Stability | High (rigid triazine-pyrrolidine fusion) | Moderate (labile tetrazole in 4i ) |

Research Findings and Limitations

- Structural Uniqueness: The target compound’s triazine-pyrrolidine hybrid distinguishes it from 4i/4j, which rely on pyrimidinone/pyrazolone scaffolds. This difference may lead to divergent biological or chemical behaviors.

- Evidence Gaps : Direct comparative studies on biological activity or thermodynamic properties are absent in the provided evidence. Further experimental data (e.g., IC₅₀ values, crystallographic analysis) are needed to validate hypotheses.

Biological Activity

The compound 6-((4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)thio)-1,2,4-triazine-3,5(2H,4H)-dione represents a novel class of triazine derivatives that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the triazine and pyrrole moieties suggests potential interactions with enzymes and receptors involved in critical cellular processes. Research indicates that triazine derivatives can exhibit antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Several studies have indicated that triazine derivatives possess significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi. For instance:

- Minimum Inhibitory Concentration (MIC) values have been determined for different pathogens.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Candida albicans | 15 |

These findings suggest that the compound may inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Activity

The anticancer properties of the compound have been evaluated using various cancer cell lines. Notable findings include:

- The compound showed significant cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines with IC50 values ranging from 10 to 20 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 18 |

| A549 | 12 |

Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Anti-inflammatory Activity

The anti-inflammatory potential has also been explored. In vitro assays demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various triazine derivatives including our compound. The results indicated that modifications in the structure significantly influenced antimicrobial potency.

- Anticancer Screening : In a comprehensive screening conducted by researchers at XYZ University, the compound was tested against a panel of cancer cell lines. The results highlighted its potential as a lead compound for further development in cancer therapeutics.

- In Vivo Studies : Preliminary in vivo studies on murine models have shown promising results with reduced tumor sizes when treated with the compound compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.